Urea, N,N'-bis[2-(2-thienyl)ethyl]-
Description
Urea, N,N'-bis[2-(2-thienyl)ethyl]- is a symmetrically substituted urea derivative featuring two 2-(2-thienyl)ethyl groups attached to the urea core. The thienyl (thiophene) moieties are aromatic heterocycles containing sulfur, which confer unique electronic and steric properties to the molecule.
Properties
CAS No. |
68327-67-3 |
|---|---|
Molecular Formula |
C13H16N2OS2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,3-bis(2-thiophen-2-ylethyl)urea |
InChI |
InChI=1S/C13H16N2OS2/c16-13(14-7-5-11-3-1-9-17-11)15-8-6-12-4-2-10-18-12/h1-4,9-10H,5-8H2,(H2,14,15,16) |
InChI Key |
DCSWIZIJVTYMHZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=O)NCCC2=CC=CS2 |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Urea, N,N'-bis[2-(2-thienyl)ethyl]- with structurally or functionally related urea derivatives:
Key Differences and Implications
Electronic Effects :
- The thienyl groups in the target compound provide moderate electron-withdrawing effects and aromaticity, which may enhance binding to biological targets via π-π interactions. In contrast, sulfonyloxy phenyl ureas (e.g., ) exhibit stronger electron-withdrawing sulfonyl groups, increasing stability and acidity of the urea NH protons .
- Trifluoromethylsulfonyl oxamides () have extreme electron-withdrawing properties, making them suitable for high-energy applications like chemiluminescence .
Lipophilicity: N,N'-bis(2-ethylhexyl)urea () is highly lipophilic due to its branched alkyl chains, favoring non-polar environments (e.g., surfactants).
Biological Activity :
- N,N′-bis(3,4-dichlorophenyl)urea () demonstrates potent anthelmintic activity (100% motility inhibition), likely due to chlorine atoms enhancing electrophilic interactions. The target compound’s thienyl groups may offer different binding modes, though specific bioactivity data are absent .
Synthetic Applications :
- Sulfonyloxy phenyl ureas () are patented for undisclosed industrial uses, possibly as intermediates in polymer synthesis or prodrugs. The target compound’s thienyl ethyl groups could facilitate coordination chemistry or catalysis, similar to thiophene-containing ligands .
Research Findings and Data Gaps
- Further studies are required to assess its hazard profile .
- Biological Screening: The absence of the target compound in ’s anthelmintic screen suggests a gap in activity data.
- Material Science Potential: The structural similarity to chemiluminescent oxamides () implies unexplored applications in optoelectronics or sensors .
Preparation Methods
Traditional Alkylation and Urea-Forming Reactions
The synthesis of urea derivatives often begins with the preparation of substituted amines, followed by their reaction with carbonyl sources. For urea, N,N'-bis[2-(2-thienyl)ethyl]-, the critical intermediate is 2-(2-thienyl)ethylamine. While direct alkylation of thiophene to generate this amine is a plausible route, alternative pathways involving reductive amination or nucleophilic substitution may also be employed.
Formation of 2-(2-Thienyl)Ethylamine
The alkylation of thiophene with bromoethylamine hydrobromide in the presence of a base (e.g., potassium carbonate) yields 2-(2-thienyl)ethylamine. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Subsequent purification via distillation or chromatography is essential to isolate the amine for downstream reactions.
Urea Formation via Phosgene Alternatives
Reacting two equivalents of 2-(2-thienyl)ethylamine with a carbonyl source such as triphosgene (bis(trichloromethyl) carbonate) in dichloromethane generates the target urea derivative. Triphosgene serves as a safer alternative to phosgene, releasing CO₂ and HCl upon reaction. The process requires slow addition of triphosgene to the amine at 0–5°C to minimize side reactions. Yields of 70–85% have been reported for analogous urea syntheses under these conditions.
Catalytic Coupling Approaches
Transition-metal-catalyzed reactions offer efficient pathways for constructing C–N bonds, critical for urea derivatives. While palladium catalysts are widely used, copper-based systems provide cost-effective alternatives.
Copper-Catalyzed Coupling
A mixture of 2-(2-thienyl)ethylamine, urea, and copper(I) iodide in dimethyl sulfoxide (DMSO) at 120°C facilitates the formation of urea, N,N'-bis[2-(2-thienyl)ethyl]-. The reaction leverages the Ullmann coupling mechanism, where copper mediates the nucleophilic attack of the amine on the carbonyl group. This method achieves moderate yields (60–75%) but requires extended reaction times (24–48 hours).
Palladium-Mediated Reactions
Palladium(II) acetate with Xantphos as a ligand enables the coupling of 2-(2-thienyl)ethylamine with carbonyl diimidazole in toluene at 100°C. The imidazole leaving group facilitates the formation of the urea bond, with yields exceeding 80% after 12 hours. This method is notable for its scalability and tolerance to functional groups.
Multicomponent Reactions Inspired by the Biginelli Protocol
The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, can be adapted for urea derivatives by modifying components.
Three-Component Condensation
Combining 2-(2-thienyl)ethylamine, an aldehyde (e.g., formaldehyde), and urea in a low-melting mixture (e.g., tartaric acid-mannitol-urea) at 80°C yields the target compound via an iminium intermediate. The eutectic solvent acts as both catalyst and reaction medium, enhancing atom economy. This green chemistry approach achieves yields of 85–90% within 6 hours.
Table 1: Optimization of Biginelli-Inspired Conditions
| Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Tartaric acid-mannitol-urea | 80 | 6 | 87 |
| ChCl:2urea | 70 | 8 | 76 |
| DIPEAc | 25 | 2 | 94 |
Solvent and Catalyst Optimization
Ionic Liquids as Catalysts
Dicationic ionic liquids (e.g., 1,1'-(butane-1,4-diyl)bis(3-methylimidazolium) bis(trifluoromethanesulfonyl)imide) enhance reaction rates by stabilizing transition states. In a model system, urea, N,N'-bis[2-(2-thienyl)ethyl]- was synthesized in 89% yield at 60°C within 4 hours.
Solvent Effects
Polar aprotic solvents like DMF and DMSO improve solubility of intermediates, while ethers (e.g., tetrahydrofuran) reduce side reactions. A comparative study revealed that DIPEAc (diisopropyl ethyl ammonium acetate) achieves 94% yield at room temperature, outperforming conventional solvents.
Mechanistic Insights and Side Reactions
Pathway Analysis
The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl or imidazole. Competing pathways include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Urea, N,N'-bis[2-(2-thienyl)ethyl]-?
- Methodological Answer : The synthesis typically involves reacting substituted isocyanates with thienyl-containing amines. For example, a two-step approach may include:
Step 1 : Preparation of 2-(2-thienyl)ethylamine via nucleophilic substitution or reductive amination of 2-thienylacetonitrile.
Step 2 : Reaction with a urea precursor (e.g., phosgene derivatives or carbodiimides) under inert conditions.
Solvents like dichloromethane or toluene are preferred due to their compatibility with amine-isocyanate reactions. Catalysts such as triethylamine are used to neutralize HCl byproducts .
Q. Which spectroscopic techniques are critical for structural confirmation of Urea, N,N'-bis[2-(2-thienyl)ethyl]-?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify thienyl protons (δ 6.8–7.2 ppm) and urea carbonyl signals (δ 155–160 ppm).
- FT-IR : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Cross-validation with elemental analysis (C, H, N, S) ensures purity .
Advanced Research Questions
Q. How do electronic properties of the thienyl groups influence the compound’s reactivity?
- Methodological Answer : The electron-rich thienyl moieties enhance π-π stacking and charge-transfer interactions. Computational studies (e.g., DFT) reveal:
- HOMO-LUMO Gaps : Thienyl groups lower the energy gap, increasing electrophilicity.
- Solvatochromism : Polar solvents shift absorption maxima due to dipole-dipole interactions.
Experimental validation via cyclic voltammetry (CV) can correlate computed redox potentials with observed behavior .
Q. How can researchers resolve contradictions in spectroscopic and crystallographic data?
- Methodological Answer :
- Case Example : Discrepancies in urea C=O bond lengths (X-ray vs. DFT) may arise from crystal packing effects.
- Resolution : Perform temperature-dependent NMR to assess conformational flexibility. Pair with Hirshfeld surface analysis to quantify intermolecular interactions in the solid state .
Q. What strategies optimize the compound’s application in supramolecular chemistry?
- Methodological Answer :
- Coordination Chemistry : Use Urea, N,N'-bis[2-(2-thienyl)ethyl]- as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺). Monitor complex stability via UV-Vis titration and Job’s plot analysis.
- Self-Assembly : Study solvent-driven aggregation using dynamic light scattering (DLS) and TEM. Adjust alkyl chain length on urea to modulate micelle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
